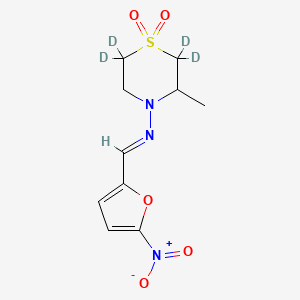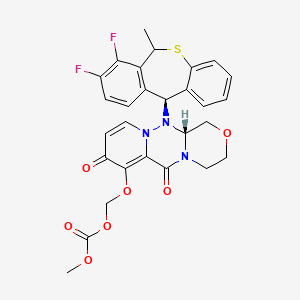
Cap-dependent endonuclease-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cap-dependent endonuclease-IN-16 is a potent inhibitor of cap-dependent endonuclease, a crucial enzyme involved in the transcription and replication of certain viruses, including influenza. This compound is a pyridone polycyclic derivative and has shown significant potential in antiviral research, particularly for its ability to inhibit viral replication by targeting the cap-snatching mechanism of viral mRNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-16 involves multiple steps, starting with the preparation of the pyridone core. The synthetic route typically includes the formation of the polycyclic structure through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
Cap-dependent endonuclease-IN-16 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or alter its inhibitory activity against cap-dependent endonuclease .
科学的研究の応用
Cap-dependent endonuclease-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cap-dependent endonucleases and to develop new derivatives with enhanced activity.
Biology: Employed in research to understand the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza and other viruses that utilize the cap-snatching mechanism.
Industry: Utilized in the development of new antiviral therapies and in the study of drug resistance mechanisms
作用機序
Cap-dependent endonuclease-IN-16 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the cap-snatching process in viral mRNA synthesis. This inhibition prevents the cleavage of host mRNA, thereby blocking the synthesis of viral mRNA and subsequent viral replication. The molecular targets involved include the PA subunit of the viral RNA polymerase complex .
類似化合物との比較
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity
Uniqueness
Cap-dependent endonuclease-IN-16 is unique due to its specific polycyclic pyridone structure, which provides a distinct mechanism of inhibition and potentially higher efficacy compared to other inhibitors. Its structure-activity relationship studies have shown that certain substitutions on the polycyclic rings can significantly enhance its inhibitory activity .
特性
分子式 |
C28H25F2N3O7S |
|---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
[(3R)-2-[(11S)-7,8-difluoro-6-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1 |
InChIキー |
MMACUBSSWNDPDF-LXLDGUEBSA-N |
異性体SMILES |
CC1C2=C(C=CC(=C2F)F)[C@@H](C3=CC=CC=C3S1)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
正規SMILES |
CC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)


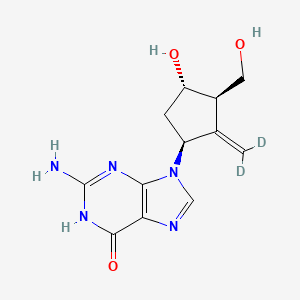
![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
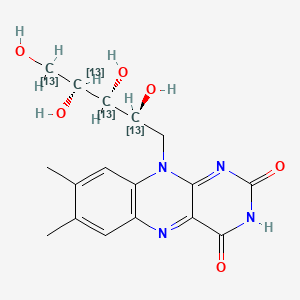
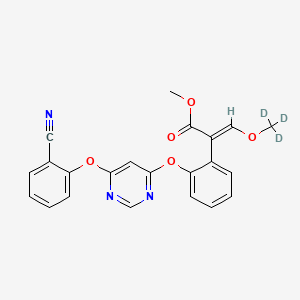
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
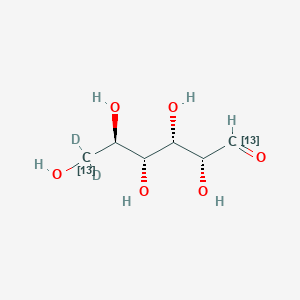
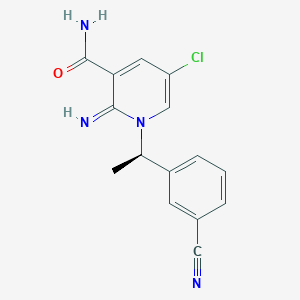
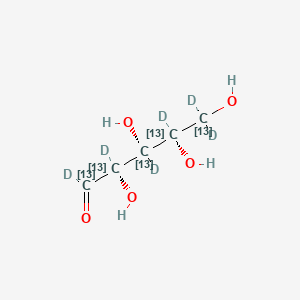
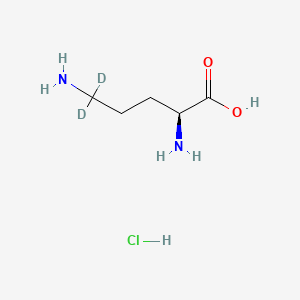
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
